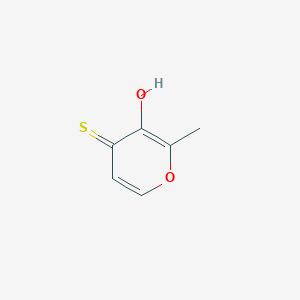

3-hydroxy-2-methyl-4H-pyran-4-thione

Description

Properties

IUPAC Name |

3-hydroxy-2-methylpyran-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c1-4-6(7)5(9)2-3-8-4/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLSXUGPECNEMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=S)C=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23060-85-7 | |

| Record name | 3-hydroxy-2-methyl-4H-pyran-4-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Hydroxy-2-methyl-4H-pyran-4-thione from Maltol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 3-hydroxy-2-methyl-4H-pyran-4-thione, commonly known as thiomaltol, from its readily available precursor, maltol. This conversion, a pivotal thionation reaction, is critical for the development of novel therapeutic agents and research compounds, leveraging the unique chelating and biological properties of the resulting thiopyrone structure. This document details the underlying chemical principles, a comprehensive, step-by-step experimental protocol, and thorough characterization of the final product. The causality behind experimental choices is elucidated to provide a deeper understanding for researchers in organic synthesis and drug development.

Introduction: The Significance of Maltol and its Thio-Analogue

Maltol (3-hydroxy-2-methyl-4H-pyran-4-one) is a naturally occurring organic compound found in the bark of the larch tree, pine needles, and roasted malt, from which it derives its name.[1] It is widely used as a flavor enhancer in the food and beverage industry due to its characteristic sweet, caramel-like aroma. Beyond its organoleptic properties, the chemical structure of maltol, featuring a 3-hydroxy-4-pyrone scaffold, makes it an excellent chelating agent for various metal ions.[2]

The strategic replacement of the exocyclic carbonyl oxygen atom in maltol with a sulfur atom yields this compound (thiomaltol). This structural modification significantly alters the electronic and biological properties of the molecule, enhancing its potential in medicinal chemistry. Thiomaltol and its metal complexes have garnered considerable interest for their potential as anticancer, antiviral, and cardioprotective therapeutics.[3] The thionated analogue exhibits modified lipophilicity and metal-binding affinities, which can be exploited for targeted drug design and delivery.

This guide focuses on the efficient and reliable synthesis of thiomaltol from maltol, a fundamental transformation for researchers exploring the therapeutic potential of this important class of compounds.

The Thionation of Maltol: A Mechanistic Overview

The conversion of the carbonyl group in maltol to a thiocarbonyl group is most effectively achieved using a thionating agent. Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is the reagent of choice for this transformation due to its high efficiency, selectivity, and relatively mild reaction conditions compared to other thionating agents like phosphorus pentasulfide.[4][5]

The mechanism of thionation with Lawesson's reagent involves the dissociation of the reagent into a reactive dithiophosphine ylide intermediate. This ylide then reacts with the carbonyl oxygen of maltol in a [2+2] cycloaddition to form a transient four-membered thiaoxaphosphetane ring. Subsequent cycloreversion, driven by the formation of a stable phosphorus-oxygen double bond, results in the desired thiocarbonyl compound.[6] In the case of maltol, Lawesson's reagent selectively thionates the exocyclic carbonyl at the 4-position, leaving the hydroxyl group and the ring oxygen intact under controlled conditions.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound from maltol using Lawesson's reagent.

Materials and Reagents:

-

Maltol (3-hydroxy-2-methyl-4H-pyran-4-one), 99%

-

Lawesson's Reagent, 97%

-

Anhydrous Toluene

-

Dichloromethane (DCM)

-

Hexane

-

Silica Gel (for column chromatography)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Safety Precautions: Lawesson's reagent is flammable and can release hydrogen sulfide upon contact with moisture. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Step-by-Step Procedure:

-

Reaction Setup: In a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add maltol (1.26 g, 10 mmol).

-

Addition of Reagents: Add anhydrous toluene (100 mL) to the flask to dissolve the maltol. Subsequently, add Lawesson's reagent (2.22 g, 5.5 mmol, 0.55 equivalents) to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C) under a nitrogen atmosphere with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:hexane (e.g., 8:2 v/v). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete (as indicated by TLC), the reaction mixture is allowed to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is purified by column chromatography on silica gel.

-

Prepare a slurry of silica gel in hexane and pack a column.

-

Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with a gradient of dichloromethane in hexane (e.g., starting from 20% DCM in hexane and gradually increasing to 100% DCM).

-

Collect the fractions containing the desired product (monitor by TLC).

-

-

Isolation and Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. The product should be characterized by spectroscopic methods to confirm its identity and purity.

Expected Yield: The typical yield for this reaction is in the range of 70-85%.

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its structure and purity. The following data are characteristic of this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₂S | |

| Molecular Weight | 142.18 g/mol | |

| Appearance | Yellowish solid | |

| Melting Point | 92-94 °C | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.55 (d, J=4.8 Hz, 1H), 6.50 (d, J=4.8 Hz, 1H), 2.50 (s, 3H) | [3] |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 189.5, 155.1, 145.2, 125.8, 115.9, 15.7 | |

| IR (KBr, cm⁻¹) | 3200-3400 (br, O-H), 1610 (C=C), 1180 (C=S) | |

| Mass Spectrometry (EI-MS) m/z | 142 (M⁺), 114, 85, 57 |

Visualization of the Synthesis and Workflow

To provide a clear visual representation of the chemical transformation and the experimental process, the following diagrams have been generated.

Caption: Reaction scheme for the synthesis of thiomaltol from maltol.

Caption: Experimental workflow for the synthesis of thiomaltol.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound from maltol using Lawesson's reagent. The provided step-by-step protocol, coupled with a mechanistic overview and comprehensive characterization data, serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The successful synthesis of thiomaltol is a gateway to exploring its diverse biological activities and developing novel metal-based therapeutics. The principles and techniques outlined herein are foundational for the advancement of research in this promising area of drug discovery.

References

-

Brayton, D., Jacobsen, F. E., Cohen, S. M., & Farmer, P. J. (2006). A novel heterocyclic atom exchange reaction with Lawesson's reagent: a one-pot synthesis of dithiomaltol. Chemical Communications, (2), 206–208. [Link]

-

Wikipedia. (n.d.). Lawesson's reagent. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

-

Puerta, D. T., & Cohen, S. M. (2003). The ionophore thiomaltol induces rapid lysosomal accumulation of copper and apoptosis in melanoma. Journal of the American Chemical Society, 125(48), 14884–14890. [Link]

-

ResearchGate. (2006). A Novel Heterocyclic Atom Exchange Reaction with Lawesson′s Reagent: A One-Pot Synthesis of Dithiomaltol. [Link]

- Google Patents. (n.d.).

-

Beilstein Journals. (2025). One-pot synthesis of ethylmaltol from maltol. [Link]

-

Molecules. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]

-

ResearchGate. (n.d.). Fig. 5. Concentration–effect curves of the thiomaltol complexes 2, 4, 6... [Link]

-

PubChem. (n.d.). This compound. [Link]

- Google Patents. (n.d.).

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

National Center for Biotechnology Information. (n.d.). Playing with Structural Parameters: Synthesis and Characterization of Two New Maltol-Based Ligands with Binding and Antineoplastic Properties. [Link]

-

ResearchGate. (n.d.). Structure modification of maltol (3-hydroxy-2-methyl-4 H-pyran-4-one) upon cation and anion formation studied by vibrational spectroscopy and quantum-mechanical calculations. [Link]

-

Molecules. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]

-

PubChem. (n.d.). Maltol. [Link]

Sources

- 1. Maltol | C6H6O3 | CID 8369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The ionophore thiomaltol induces rapid lysosomal accumulation of copper and apoptosis in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [논문]Exploring the Influence of the Protein Environment on Metal-Binding Pharmacophores [scienceon.kisti.re.kr]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

The Genesis of a Potent Flavor and Chelator: An In-depth Technical Guide to the Formation of 3-Hydroxy-2-methyl-4H-pyran-4-thione

This technical guide provides a comprehensive exploration of the formation mechanism of 3-hydroxy-2-methyl-4H-pyran-4-thione, a molecule of significant interest in flavor chemistry and as a potent metal chelator. Known colloquially as thiomaltol, its synthesis is a fascinating journey that often begins with the ubiquitous Maillard reaction, the cornerstone of flavor formation in cooked foods, and culminates in a specific thionation reaction. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the chemical pathways leading to this important compound.

The Precursor's Tale: Formation of Maltol via the Maillard Reaction

The story of this compound invariably begins with its oxygen-containing precursor, 3-hydroxy-2-methyl-4H-pyran-4-one, commonly known as maltol. Maltol is a naturally occurring organic compound that contributes to the sweet, caramel-like aroma of baked goods and roasted malt.[1] Its formation is a classic outcome of the Maillard reaction, a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids.[2][3]

The Maillard reaction is broadly divided into three stages: early, intermediate, and final. The formation of maltol is a product of the intermediate stages.

The Initial Condensation and Amadori Rearrangement

The reaction is initiated by the condensation of the carbonyl group of a reducing sugar (e.g., glucose or maltose) with the nucleophilic amino group of an amino acid. This forms a reversible Schiff base, which then cyclizes to an N-substituted glycosylamine.[4] This unstable intermediate undergoes an acid- or base-catalyzed isomerization known as the Amadori rearrangement to form a more stable 1-amino-1-deoxy-2-ketose, commonly referred to as an Amadori product.[4][5][6] The formation of the Amadori product is a critical, rate-determining step in the Maillard reaction.[6]

Degradation of the Amadori Product: The Path to Pyranones

The Amadori product is a key intermediate that can degrade through several pathways depending on the reaction conditions. The formation of maltol proceeds through the 2,3-enolization of the Amadori product.[7] This pathway leads to the formation of 1-deoxyosones, which are important precursors to many flavor compounds.[3] Subsequent cyclization and dehydration of these intermediates result in the formation of the pyranone ring structure. While 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one is a known intermediate in the Maillard reaction, it is not considered the direct precursor to maltol, suggesting a more complex formation pathway.[3][8][9] The presence of amino acids appears to be crucial for the conversion of disaccharides to maltol.[3][8]

Diagram: Maillard Reaction Pathway to Maltol

Caption: Simplified pathway of maltol formation from the Maillard reaction.

The Core Transformation: Thionation of Maltol

The conversion of the stable 4-pyrone ring of maltol into a 4-thiopyrone is the pivotal step in the formation of this compound. This transformation is typically achieved through the use of a powerful thionating agent, with Lawesson's reagent being a prominent and effective choice.[10][11]

The Role of Lawesson's Reagent

Lawesson's reagent, [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide], is a versatile and mild reagent for the thionation of carbonyl compounds, including ketones, esters, and amides.[12] Its primary function is to replace a carbonyl oxygen atom with a sulfur atom.

The Thionation Mechanism

The mechanism of thionation using Lawesson's reagent is a well-studied process that proceeds through a two-step mechanism.[13][14]

-

Formation of the Reactive Intermediate: In solution, Lawesson's reagent exists in equilibrium with a more reactive dithiophosphine ylide monomer.[12][13]

-

Cycloaddition: This reactive monomer undergoes a concerted [2+2] cycloaddition with the carbonyl group of the substrate (in this case, maltol) to form a four-membered thiaoxaphosphetane intermediate.[12][13][14]

-

Cycloreversion: This intermediate is unstable and rapidly undergoes a cycloreversion, a process analogous to a portion of the Wittig reaction mechanism.[12][13] The driving force for this step is the formation of a highly stable phosphorus-oxygen double bond in the byproduct, phenyl(thioxo)phosphine oxide.[13][14] This cycloreversion results in the formation of the desired thiocarbonyl compound, this compound.

Diagram: Thionation of Maltol using Lawesson's Reagent

Caption: Stepwise mechanism of the thionation of maltol.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental procedure for the synthesis of thiomaltol from maltol.

Objective: To synthesize this compound by the thionation of 3-hydroxy-2-methyl-4H-pyran-4-one using Lawesson's reagent.

Materials:

-

3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol)

-

Lawesson's Reagent

-

Anhydrous Toluene

-

Dichloromethane

-

Hexane

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxy-2-methyl-4H-pyran-4-one in anhydrous toluene.

-

Addition of Lawesson's Reagent: Add Lawesson's reagent (typically 0.5 to 1.0 molar equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane in hexane) to afford this compound as a solid.

Data Summary:

| Reactant | Molar Mass ( g/mol ) | Molar Equivalents |

| Maltol | 126.11 | 1.0 |

| Lawesson's Reagent | 404.47 | 0.5 - 1.0 |

| Product | Molar Mass ( g/mol ) | Typical Yield (%) |

| Thiomaltol | 142.17 | 70-90 |

Conclusion

The formation of this compound is a multi-step process that highlights fundamental principles of organic chemistry. It begins with the complex but crucial Maillard reaction, which generates the precursor molecule, maltol, from readily available carbohydrates and amino acids. The subsequent targeted thionation of maltol, most effectively achieved with Lawesson's reagent, provides a reliable route to the desired thiopyrone. Understanding these mechanisms is not only of academic interest but also holds practical importance for the synthesis of flavor compounds and the development of novel therapeutic agents based on the metal-chelating properties of thiomaltol.

References

-

A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules, 26(22), 6937. [Link]

-

Formation pathway of maltol in maillard reaction between maltose and amino acid. (n.d.). ResearchGate. [Link]

-

Lawesson's Reagent. (n.d.). Organic Chemistry Portal. [Link]

-

Stereochemical Control of Maltol Formation in Maillard Reaction. (1994). Journal of Agricultural and Food Chemistry, 42(3), 771–775. [Link]

-

The Maillard reaction and Amadori rearrangement. (2017). Bio-Synthesis Inc. [Link]

-

Stereochemical Control of Maltol Formation in Maillard Reaction. (n.d.). datapdf.com. [Link]

-

Formation of Volatile Pyrazinones in Amadori Rearrangement Products and Maillard Reaction Systems and the Major Formation Pathways. (2024). Journal of Agricultural and Food Chemistry. [Link]

-

Stereochemical Control of Maltol Formation in Maillard Reaction. (1994). Semantic Scholar. [Link]

-

Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. (2016). The Journal of Organic Chemistry, 81(16), 7049–7058. [Link]

-

Amadori rearrangement. (n.d.). Wikipedia. [Link]

-

Maillard Reactions in Foods. (2023). Chemistry LibreTexts. [Link]

-

Formation of Volatile Pyrazinones in Amadori Rearrangement Products and Maillard Reaction Systems and the Major Formation Pathways. (2024). PubMed. [Link]

-

A novel heterocyclic atom exchange reaction with Lawesson's reagent: a one-pot synthesis of dithiomaltol. (2006). Chemical Communications, (2), 206-8. [Link]

-

Pathway of reactions leading to the formation of... (n.d.). ResearchGate. [Link]

-

Mechanism of the thionation reaction using Lawesson's reagent (1). (n.d.). ResearchGate. [Link]

-

Chemistry of Amadori rearrangement products: analysis, synthesis, kinetics, reactions, and spectroscopic properties. (2001). Advances in Carbohydrate Chemistry and Biochemistry, 57, 159-243. [Link]

-

On the Role of 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one in the Maillard Reaction. (2000). Journal of Agricultural and Food Chemistry, 48(8), 3536–3541. [Link]

-

Formation of 4-hydroxy-5-methyl-3(2 H)-furanone (norfuraneol) in structured fluids. (n.d.). ResearchGate. [Link]

-

Maillard reaction chemistry in formation of critical intermediates and flavour compounds and their antioxidant properties. (2022). Food Chemistry, 393, 133416. [Link]

-

A new synthesis of maltol. (1965). SciSpace. [Link]

- Preparation method of ethyl maltol. (2015).

-

One-pot synthesis of ethylmaltol from maltol. (2025). Beilstein Journal of Organic Chemistry, 21, 2755–2760. [Link]

-

Concentration–effect curves of the thiomaltol complexes 2, 4, 6... (n.d.). ResearchGate. [Link]

-

furanone and 4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H). (n.d.). Sci-Hub. [Link]

-

One-pot synthesis of ethylmaltol from maltol. (2025). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. datapdf.com [datapdf.com]

- 4. The Maillard reaction and Amadori rearrangement [biosyn.com]

- 5. Amadori rearrangement - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sci-hub.box [sci-hub.box]

- 8. semanticscholar.org [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A novel heterocyclic atom exchange reaction with Lawesson's reagent: a one-pot synthesis of dithiomaltol - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Lawesson's Reagent [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. iris.unict.it [iris.unict.it]

An In-Depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) of 3-Hydroxy-2-methyl-4H-pyran-4-thione

This guide provides a detailed spectroscopic analysis of 3-hydroxy-2-methyl-4H-pyran-4-thione, also known as thiomaltol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights into the structural characterization of this important heterocyclic compound. We will explore the causality behind its spectral features, offering a self-validating framework for its identification and analysis using infrared (IR) spectroscopy and mass spectrometry (MS).

Introduction

This compound is the sulfur analog of maltol, a naturally occurring organic compound used as a flavor enhancer. The substitution of the exocyclic oxygen atom with sulfur significantly alters the molecule's electronic properties, coordination chemistry, and biological activity, making it a compound of interest for applications ranging from medicinal inorganic chemistry to the development of novel therapeutics. Accurate structural elucidation is paramount, and IR spectroscopy and mass spectrometry are indispensable tools for this purpose. This guide presents a predictive but robust analysis based on established spectroscopic principles and data from analogous structures.

Part 1: Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique fingerprint based on its functional groups. The IR spectrum of this compound is dictated by the vibrational characteristics of its hydroxyl, methyl, vinyl ether, and, most critically, thiocarbonyl (thione) functionalities.

Theoretical Considerations & Spectrum Interpretation

The structure of this compound contains several key bonds that give rise to characteristic IR absorption bands. A notable feature is the intramolecular hydrogen bond between the 3-hydroxyl group and the 4-thiocarbonyl group, which influences the frequency of the O-H stretch.[1]

The expected IR absorption frequencies are summarized in the table below.

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Rationale and In-depth Insights |

| 3400 - 3200 (Broad) | O-H Stretch | Hydroxyl (-OH) | The broadness and lower frequency of this peak, compared to a free O-H (typically 3600 cm⁻¹), is a direct consequence of the intramolecular hydrogen bonding to the thiocarbonyl sulfur.[1] This interaction weakens the O-H bond, requiring less energy to excite its stretching vibration. |

| 3100 - 3000 | =C-H Stretch | Vinyl | This absorption is characteristic of C-H bonds where the carbon is sp² hybridized, as found in the pyran ring's double bond.[2] |

| 2980 - 2850 | C-H Stretch | Methyl (-CH₃) | These bands arise from the symmetric and asymmetric stretching of the C-H bonds in the 2-methyl group. Their presence confirms the aliphatic portion of the molecule.[2] |

| 1650 - 1600 | C=C Stretch | Vinyl | Corresponds to the stretching of the carbon-carbon double bond within the pyran ring. Its intensity can be enhanced by conjugation with the thiocarbonyl group. |

| 1250 - 1100 | C=S Stretch | Thiocarbonyl (Thione) | This is a key diagnostic peak. The C=S bond is weaker and involves a heavier atom than a C=O bond, thus its stretching frequency is significantly lower (ketones are ~1715 cm⁻¹).[3][4] The exact position is sensitive to the electronic environment and coupling with other vibrations.[5] |

| 1260 - 1200 | C-O Stretch | Vinyl Ether | This strong band is characteristic of the C-O-C linkage within the unsaturated pyran ring.[4] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This protocol ensures reproducible and high-quality data acquisition for a solid sample like this compound.

Objective: To obtain the mid-infrared spectrum of the solid sample.

Materials:

-

This compound (solid powder)

-

FTIR Spectrometer with an ATR accessory (e.g., diamond crystal)

-

Spatula

-

Isopropyl alcohol and lint-free wipes

Procedure:

-

Background Scan:

-

Ensure the ATR crystal is clean. Wipe the surface gently with a lint-free tissue dampened with isopropyl alcohol and allow it to dry completely.

-

With nothing on the crystal, lower the ATR anvil and collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This is a critical self-validating step, as it accounts for atmospheric H₂O and CO₂.

-

-

Sample Application:

-

Raise the anvil. Place a small amount (1-2 mg) of the solid sample onto the center of the ATR crystal.

-

Lower the anvil and apply consistent pressure using the torque knob until the integrated software indicates sufficient contact. The causality here is that intimate contact between the sample and the crystal is required for the evanescent wave to penetrate the sample effectively.

-

-

Sample Spectrum Collection:

-

Collect the sample spectrum using the same acquisition parameters as the background scan (scans and resolution).

-

-

Cleaning:

-

Raise the anvil and carefully remove the sample powder.

-

Clean the crystal surface thoroughly with isopropyl alcohol and a lint-free wipe to prevent cross-contamination.

-

IR Analysis Workflow Diagram

The logical flow for acquiring and interpreting an IR spectrum is crucial for systematic analysis.

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elucidation of its structure.

Theoretical Considerations: Molecular Ion

For this compound, with the chemical formula C₆H₆O₂S, the exact monoisotopic mass is approximately 142.01 Da. In Electron Ionization (EI) mass spectrometry, the initial event is the removal of an electron to form the molecular ion (M•⁺).

-

Molecular Ion (M•⁺): An intense peak is expected at m/z 142 . The presence of the pyran ring lends stability, generally resulting in a clearly observable molecular ion peak.

Proposed Fragmentation Pathway

The fragmentation of the molecular ion is not random; it follows predictable chemical pathways that lead to the formation of stable neutral molecules and fragment ions. For 4H-pyran systems, a primary and highly diagnostic fragmentation route is the Retro-Diels-Alder (RDA) reaction .[6][7][8]

-

Retro-Diels-Alder (RDA) Fragmentation: The 4H-pyran ring can be viewed as an adduct of a diene and a dienophile. Under the high-energy conditions of EI-MS, it can undergo a cycloreversion. This is the most logical and field-proven primary fragmentation for this class of compounds.[6][7] The M•⁺ at m/z 142 is proposed to cleave, yielding two primary radical cations.

-

Loss of Small Molecules: Subsequent or alternative fragmentation pathways often involve the loss of stable, small neutral molecules such as carbon monoxide (CO), carbon monosulfide (CS), or a methyl radical (•CH₃).[9][10]

Predicted Mass Spectrum Data

| m/z (Predicted) | Proposed Fragment Ion Structure | Neutral Loss | Fragmentation Pathway Insight |

| 142 | [C₆H₆O₂S]•⁺ | - | Molecular Ion (M•⁺) . The parent molecule with one electron removed. |

| 127 | [C₅H₃O₂S]⁺ | •CH₃ | Loss of the methyl radical from the molecular ion. |

| 99 | [C₄H₃O₂S]⁺ | •CH₃, CO | Subsequent loss of carbon monoxide from the m/z 127 fragment. |

| 86 | [C₄H₂O₂]•⁺ | C₂H₄S | RDA Product 1 . This fragment corresponds to the diene portion containing the hydroxyl and a carbonyl group (from rearrangement). |

| 56 | [C₂H₄S]•⁺ | C₄H₂O₂ | RDA Product 2 . This fragment corresponds to the thio-dienophile portion. |

| 43 | [C₂H₃O]⁺ | C₄H₃OS | A common fragment corresponding to an acetyl cation, likely formed through more complex rearrangement. |

Mass Spectrometry Fragmentation Workflow

The following diagram illustrates the proposed primary fragmentation pathways for this compound under EI conditions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. article.sapub.org [article.sapub.org]

In-Depth Technical Guide to the Crystal Structure of 3-Hydroxy-2-methyl-4H-pyran-4-thione (Thiomaltol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the crystal structure of 3-hydroxy-2-methyl-4H-pyran-4-thione, commonly known as thiomaltol. As a sulfur-containing analog of maltol, thiomaltol has garnered significant interest, particularly for its potent metal-chelating properties, which are foundational to its potential therapeutic applications. This document delineates the synthesis and crystallization of thiomaltol, offers a detailed protocol for its crystal structure determination via single-crystal X-ray diffraction, and presents an in-depth analysis of its molecular geometry and intermolecular interactions. Furthermore, this guide includes a summary of its key physicochemical properties and references to spectroscopic and thermal analysis techniques for a holistic characterization. This work is intended to serve as a critical resource for researchers in medicinal chemistry, materials science, and drug development, providing the foundational structural knowledge required for future investigations and applications of this versatile molecule.

Introduction: The Significance of Thiomaltol

This compound (thiomaltol) is a heterocyclic compound that is structurally analogous to maltol, with the key difference being the substitution of the exocyclic ketone oxygen with a sulfur atom. This seemingly subtle modification has profound effects on the molecule's electronic properties and, consequently, its coordination chemistry. Thiomaltol is recognized as a powerful bidentate chelating agent, exhibiting a high affinity for various metal ions, most notably iron(III). This characteristic positions thiomaltol and its derivatives as promising candidates for the development of therapeutic agents for conditions related to metal overload, and as potential components in novel anticancer and antimicrobial drugs.

A thorough understanding of the three-dimensional arrangement of atoms within the crystal lattice of thiomaltol is paramount. This knowledge not only confirms its molecular structure but also provides invaluable insights into its stability, solubility, and, most importantly, the nature of the intermolecular forces that govern its interactions in the solid state. The crystal structure serves as a fundamental blueprint for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new thiomaltol-based therapeutic agents.

Synthesis and Crystallization: From Precursor to High-Purity Single Crystals

The synthesis of thiomaltol is typically achieved from its readily available oxygen analog, maltol (3-hydroxy-2-methyl-4H-pyran-4-one). A common synthetic route involves the thionation of maltol, often employing reagents such as Lawesson's reagent or phosphorus pentasulfide in an appropriate solvent system. The success of this synthesis is critically dependent on reaction conditions, including temperature and reaction time, to ensure high yield and purity of the final product.

The cultivation of high-quality single crystals is a prerequisite for elucidating the definitive crystal structure of a compound through X-ray diffraction. For thiomaltol, this is a meticulous process that relies on the principle of slow cooling or solvent evaporation to allow for the orderly arrangement of molecules into a well-defined crystal lattice.

Experimental Protocol: Single Crystal Growth of Thiomaltol

-

Rationale: The choice of solvent is critical for successful crystallization. A suitable solvent should exhibit moderate solubility for the compound of interest, with a positive temperature coefficient of solubility. This allows for the preparation of a saturated or near-saturated solution at an elevated temperature, from which the compound will slowly precipitate as crystals upon cooling.

-

Step-by-Step Methodology:

-

Purification of Thiomaltol: The crude thiomaltol product from synthesis is first purified, typically by column chromatography or recrystallization, to remove any unreacted starting materials or byproducts.

-

Solvent Selection: A range of solvents should be screened to identify the optimal medium for crystal growth. Ethanol or a mixture of ethanol and water are often suitable choices for compounds of this nature.

-

Preparation of a Saturated Solution: The purified thiomaltol is dissolved in a minimal amount of the chosen solvent at an elevated temperature (e.g., near the boiling point of the solvent) to achieve a saturated or slightly supersaturated solution.

-

Slow Cooling: The hot, saturated solution is then allowed to cool slowly and undisturbed to room temperature. This can be achieved by placing the crystallization vessel in a Dewar flask or by wrapping it in insulating material.

-

Crystal Harvesting: Once well-formed crystals are observed, they are carefully harvested from the mother liquor by filtration.

-

Drying: The harvested crystals are gently washed with a small amount of cold solvent and then dried under vacuum to remove any residual solvent.

-

Illuminating the Core: Crystal Structure Determination by X-ray Crystallography

Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful analytical technique provides a wealth of information, including unit cell dimensions, bond lengths, bond angles, and details of intermolecular interactions.

Diagram: Workflow for Crystal Structure Determination

Caption: A generalized workflow for the determination of a crystal structure using single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Rationale: This protocol outlines a self-validating system for the accurate determination of the crystal structure. Each step, from data collection to refinement, includes internal checks and balances to ensure the quality and reliability of the final structural model.

-

Step-by-Step Methodology:

-

Crystal Mounting: A suitable single crystal of thiomaltol is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the space group of the crystal. The intensities of the reflections are integrated and corrected for various experimental factors.

-

Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined against the experimental diffraction data using a least-squares method. This iterative process adjusts the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

-

Crystallographic Data for this compound

The crystal structure of this compound has been determined and the data deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 210943.

| Parameter | Value |

| Chemical Formula | C₆H₆O₂S |

| Formula Weight | 142.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.339(2) |

| b (Å) | 12.011(4) |

| c (Å) | 7.278(2) |

| α (°) | 90 |

| β (°) | 100.99(3) |

| γ (°) | 90 |

| Volume (ų) | 630.0(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.498 |

An In-Depth Look at the Crystal Structure

The crystal structure of thiomaltol reveals a planar molecular geometry, a feature that is crucial for its aromatic character and its ability to effectively chelate metal ions.

Diagram: Molecular Structure of this compound

Introduction: Beyond Maltol, a Foray into Bioinorganic Chemistry

An In-depth Technical Guide to the Physicochemical Properties of Thiomaltol

Thiomaltol (3-hydroxy-2-methyl-4-thiopyrone), a sulfur-containing analog of the well-known natural product maltol, has emerged as a ligand of significant interest in the fields of bioinorganic and medicinal chemistry.[1] While maltol, an O,O-donor ligand, has been extensively studied for its metal-chelating properties and is a component of approved pharmaceuticals for iron disorders, the substitution of a carbonyl oxygen with sulfur imparts distinct and compelling chemical characteristics to thiomaltol.[2][3] As a monoanionic, bidentate O,S-donor ligand, thiomaltol exhibits unique coordination chemistry, influencing the stereochemistry and reactivity of its metal complexes.[4] This guide provides a comprehensive overview of the core physical and chemical properties of thiomaltol, its synthesis, coordination behavior, and its burgeoning applications in drug development, offering a technical resource for researchers and scientists.

Core Physicochemical Properties

The fundamental properties of thiomaltol dictate its behavior in both chemical and biological systems. These characteristics are summarized below.

| Property | Value / Description | Source(s) |

| Chemical Name | 3-hydroxy-2-methyl-4H-pyran-4-thione | [5][6] |

| Synonyms | 2-Methyl-3-hydroxy-4-thiopyrone, 3-Hydroxy-2-methyl-4-pyranthione | [6] |

| Molecular Formula | C₆H₆O₂S | [7] |

| Molecular Weight | 142.18 g/mol | [7] |

| Appearance | Powder | [6] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [6] |

| CAS Number | 23060-85-7 | [6][7] |

Structural and Spectroscopic Profile

Crystal Structure: Single-crystal X-ray diffraction has provided definitive structural characterization of thiomaltol. The C-S bond distance is approximately 1.68 Å, which is indicative of a double bond.[1] This structural data is foundational to understanding its coordination with metal ions.

Spectroscopy:

-

UV-Visible Spectroscopy: Thiomaltol and its metal complexes have been studied by UV-visible spectroscopy to probe their electronic structure and coordination environment.[1][4]

-

NMR Spectroscopy: ¹H NMR spectroscopy is a key technique for characterizing thiomaltol and its organometallic complexes, allowing for the investigation of their stability in aqueous solutions at different pH levels.[5]

-

Mass Spectrometry: ESI mass spectrometry has been employed to study the behavior of thiomaltol complexes in aqueous solutions and their interactions with biomolecules like amino acids.[5]

Synthesis of Thiomaltol: A High-Yield Approach

A significant advancement in the study of thiomaltol was the development of an efficient, one-step synthesis from its oxygen analog, maltol.[1][4] This method provides high yields, making the ligand readily accessible for research.

Reaction Principle: Thionation

The core reaction involves the conversion of the carbonyl group (C=O) of maltol into a thiocarbonyl group (C=S). This is typically achieved using a thionating agent like Lawesson's reagent.

Caption: A generalized workflow for the one-step synthesis of thiomaltol from maltol.

Experimental Protocol: Synthesis of Thiomaltol

This protocol is based on established high-yield procedures.[1]

-

Preparation: To a solution of 3-hydroxy-2-methyl-4-pyrone (maltol) in an anhydrous solvent such as toluene, add a stoichiometric amount of a thionating agent (e.g., Lawesson's reagent).

-

Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure thiomaltol.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Coordination Chemistry: The trans Influence of Sulfur

Thiomaltol acts as a bidentate, monoanionic ligand, coordinating to metal ions through its hydroxyl oxygen and thiocarbonyl sulfur atoms. This O,S-donor set distinguishes it from maltol and leads to unique coordination geometries.

A key feature of thiomaltol's coordination chemistry is the strong trans influence exerted by the soft sulfur donor.[1][4] The trans influence is a thermodynamic effect where a strongly bonding ligand weakens the bond trans to it. In the context of thiomaltol complexes, this influences the overall geometry. For instance, the iron(III) complex, [Fe(thiomaltolato)₃], adopts a facial (fac) geometry, whereas the statistically favored geometry for many tris(chelate) complexes is meridional (mer).[1][4] This facial arrangement is enthalpically favored and enforced by the trans influence of the thiomaltol ligand.[4] Similarly, the nickel(II) complex demonstrates a cis geometry.[1][4]

Caption: Chelation of a central metal ion (M³⁺) by three thiomaltol ligands.

Thiomaltol forms stable complexes with a variety of transition metals, including iron(III), nickel(II), copper(II), zinc(II), ruthenium(II), osmium(II), rhodium(III), and iridium(III).[1][5][8][9] The stability of these complexes is crucial for their biological activity, as less stable complexes may undergo ligand cleavage before reaching their intended target.[9][10]

Applications in Drug Development and Medicinal Chemistry

The unique properties of thiomaltol and its metal complexes have positioned them as promising candidates for therapeutic applications, particularly in oncology.

Anticancer Activity: A Copper-Dependent Mechanism

Thiomaltol functions as an ionophore, a molecule that can transport ions across lipid membranes. Its anticancer activity, especially against melanoma, is highly dependent on copper.[8] When combined with copper, thiomaltol forms a lipophilic complex that can shuttle copper into cancer cells, leading to a rapid accumulation of the metal, particularly within lysosomes.[8] This influx of copper disrupts cellular homeostasis, inhibits proteasome activity, and ultimately induces apoptosis (programmed cell death).[8]

Studies have shown that copper-thiomaltol complexes, such as Cu(tma)₂, exhibit submicromolar toxicity against melanoma cell lines.[8] The toxicity is significantly amplified by the presence of excess copper, highlighting the metal-dependent nature of its mechanism.[8]

Targeting Topoisomerase IIα

Beyond its role as an ionophore, organometallic complexes of thiomaltol (containing Ru, Os, Rh, and Ir) have been identified as inhibitors of topoisomerase IIα.[9] This nuclear enzyme is essential for DNA replication and is a well-established target for cancer chemotherapy.[9] The inhibition of topoisomerase IIα by these thiomaltol-based complexes represents another key process in their cytotoxic mechanism of action.[9]

Iron Chelation Context

While maltol-based drugs are used to treat iron deficiency, the broader class of hydroxypyrones and thiopyrones are excellent metal chelators.[2][10] The ability to bind iron is a fundamental property of this scaffold.[3] In the context of disease, iron-chelating drugs like deferiprone (a hydroxypyridinone, structurally related to maltol) are critical for treating iron overload conditions, such as those resulting from frequent blood transfusions in thalassemia patients.[2][11][12][13] The principles of iron chelation therapy underscore the therapeutic potential of ligands like thiomaltol that can effectively sequester metal ions.

Experimental Protocol: Synthesis of an Iron(III)-Thiomaltol Complex

This protocol describes the synthesis of tris(thiomaltolato)iron(III), [Fe(tma)₃].[1]

-

Preparation: Dissolve thiomaltol (3 molar equivalents) in a suitable solvent like methanol.

-

Reaction: To this solution, add a solution of iron(III) chloride (FeCl₃) (1 molar equivalent) in the same solvent dropwise with stirring. An immediate color change should be observed, indicating complex formation.

-

Isolation: Stir the reaction mixture at room temperature for several hours. The product may precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum. The complex can be further purified by recrystallization from a suitable solvent like methanol.[8]

-

Characterization: Confirm the structure and purity of the [Fe(tma)₃] complex using techniques such as X-ray crystallography, elemental analysis, and UV-Vis spectroscopy.[1]

Conclusion and Future Outlook

Thiomaltol represents a versatile and powerful ligand in coordination chemistry. The substitution of sulfur for oxygen fundamentally alters its electronic and steric properties compared to maltol, leading to a strong trans influence and unique stereochemical outcomes in its metal complexes. This has been effectively leveraged in the development of novel anticancer agents that operate through copper-dependent ionophoric mechanisms and topoisomerase inhibition. The straightforward, high-yield synthesis of thiomaltol makes it an accessible platform for further exploration. Future research will likely focus on refining the design of thiomaltol-based organometallics to enhance their stability, selectivity, and therapeutic efficacy, expanding their potential to address a wider range of diseases.

References

-

Scrivner, O., Dao, L., Newell-Rogers, M. K., Shahandeh, B., Meyskens, F. L., Kozawa, S. K., Liu-Smith, F., Plascencia-Villa, G., José-Yacamán, M., Jia, S., Chang, C. J., & Farmer, P. J. (n.d.). The ionophore thiomaltol induces rapid lysosomal accumulation of copper and apoptosis in melanoma. PMC - NIH. Retrieved from [Link]

-

Lewis, J. A., Puerta, D. T., & Cohen, S. M. (2003). Metal Complexes of the trans-Influencing Ligand Thiomaltol. Inorganic Chemistry, 42(23), 7455–7459. Retrieved from [Link]

-

Lewis, J. A., Puerta, D. T., & Cohen, S. M. (2003). Metal Complexes of the trans-Influencing Ligand Thiomaltol. Inorganic Chemistry. Retrieved from [Link]

-

Gassner, C., Licona, C., Göschl, S., Eichinger, A., Heffeter, P., Berger, W., & Keppler, B. K. (2016). Thiomaltol-Based Organometallic Complexes with 1-Methylimidazole as Leaving Group: Synthesis, Stability, and Biological Behavior. Chemistry, 22(48), 17269-17281. Retrieved from [Link]

-

Hanif, M., Schaaf, P., Kandioller, W., & Hartinger, C. (2010). Concentration–effect curves of the thiomaltol complexes 2, 4, 6 and 10 in SW480 cells in the MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl- 2H-tetrazolium bromide) assay (96-h exposure). ResearchGate. Retrieved from [Link]

-

Luo, J., Kar, S., Rauch, M., Montag, M., Ben-David, Y., & Milstein, D. (2022). Metal–Ligand Cooperation with Thiols as Transient Cooperative Ligands: Acceleration and Inhibition Effects in (De)Hydrogenation Reactions. Accounts of Chemical Research. Retrieved from [Link]

-

Licona, C., Ora, M., Jakupec, M. A., Hejl, M., Keppler, B. K., & Gracia, M. D. (2020). Biological evaluation of novel thiomaltol-based organometallic complexes as topoisomerase IIα inhibitors. JBIC Journal of Biological Inorganic Chemistry, 25, 593–606. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Thiomaltol. Retrieved from [Link]

-

Sartor, Z. R. (2012). Synergistic Effects of Hydroxychloroquine on the Activity of Thiomaltol against Melanoma Cancer Cells. Baylor University. Retrieved from [Link]

-

Kontoghiorghes, G. J., & Kontoghiorghe, C. N. (2020). The Importance and Essentiality of Natural and Synthetic Chelators in Medicine: Increased Prospects for the Effective Treatment of Iron Overload and Iron Deficiency. Molecules, 25(14), 3259. Retrieved from [Link]

-

Kontoghiorghes, G. J. (2021). Deferiprone and Iron–Maltol: Forty Years since Their Discovery and Insights into Their Drug Design, Development, Clinical Use and Future Prospects. International Journal of Molecular Sciences, 22(16), 8868. Retrieved from [Link]

-

Hroch, L., et al. (2022). Resveratrol–Maltol and Resveratrol–Thiophene Hybrids as Cholinesterase Inhibitors and Antioxidants: Synthesis, Biometal Chelating Capability and Crystal Structure. Molecules, 27(19), 6432. Retrieved from [Link]

-

Coompo. (n.d.). Thiomaltol | 23060-85-7. Retrieved from [Link]

-

Kontoghiorghes, G. J. (2023). Clinical Applications of Deferiprone and the Maltol–Iron Complex. Encyclopedia.pub. Retrieved from [Link]

-

Karunajeewa, H., & Roberts, A. W. (2019). Iron Chelators in Treatment of Iron Overload. Anemia. Retrieved from [Link]

-

Nagoor Meeran, M. F., et al. (2017). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Frontiers in Pharmacology, 8, 380. Retrieved from [Link]

-

Kallan, A., & Kaden, T. A. (1979). Stability of Metal Ion/Alkyl Thioether Complexes in Solution. Ligating Properties of "Isolated" Sulfur Atoms. Helvetica Chimica Acta, 62(7), 2562-2569. Retrieved from [Link]

-

Ezeriņš, D. J., & Kļaviņš, M. (2021). Medicinal Thiols: Current Status and New Perspectives. Current Medicinal Chemistry, 28(1), 1-1. Retrieved from [Link]

-

Ezeriņš, D. J., & Kļaviņš, M. (2021). Medicinal Thiols: Current Status and New Perspectives. Current Medicinal Chemistry. Retrieved from [Link]

-

Nurchi, V. M., et al. (2024). Multipurpose Iron-Chelating Ligands Inspired by Bioavailable Molecules. Molecules, 29(2), 379. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. usiena-air.unisi.it [usiena-air.unisi.it]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thiomaltol-Based Organometallic Complexes with 1-Methylimidazole as Leaving Group: Synthesis, Stability, and Biological Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiomaltol | 23060-85-7 - Coompo [coompo.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. The ionophore thiomaltol induces rapid lysosomal accumulation of copper and apoptosis in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological evaluation of novel thiomaltol-based organometallic complexes as topoisomerase IIα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Deferiprone and Iron–Maltol: Forty Years since Their Discovery and Insights into Their Drug Design, Development, Clinical Use and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Iron Chelators in Treatment of Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 3-hydroxy-2-methyl-4H-pyran-4-thione in different solvents

An In-Depth Technical Guide to the Solubility of 3-Hydroxy-2-methyl-4H-pyran-4-thione (Maltol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly known as maltol, is a naturally occurring organic compound utilized extensively in the food and fragrance industries for its sweet, caramel-like aroma. Beyond its organoleptic properties, maltol and its derivatives have garnered significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and metal-chelating properties. A fundamental understanding of its solubility in various solvents is paramount for its extraction, purification, formulation, and application in diverse scientific and industrial contexts. This guide provides a comprehensive analysis of the solubility of maltol, detailing its behavior in different solvent systems and the underlying physicochemical principles governing these interactions.

Physicochemical Properties of Maltol: The Foundation of its Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. For maltol, the key characteristics influencing its solubility are its polarity, hydrogen bonding capabilities, and its weakly acidic nature.

Maltol possesses both a hydroxyl (-OH) group and a ketone (C=O) group, which impart polarity to the molecule and allow it to act as both a hydrogen bond donor and acceptor. This dual capability is a primary determinant of its interaction with various solvents. Furthermore, the hydroxyl group is weakly acidic, with a pKa of approximately 8.5, meaning it can donate a proton in basic solutions, forming the maltolate anion and significantly increasing its aqueous solubility.

Solubility Profile of Maltol in Various Solvents

The solubility of maltol has been experimentally determined in a range of solvents, reflecting its versatile nature. The general principle of "like dissolves like" is a useful starting point for understanding its solubility behavior.

Polar Protic Solvents

These solvents, such as water and ethanol, can engage in hydrogen bonding and have a high dielectric constant.

-

Water: Maltol is moderately soluble in water. Its hydroxyl and carbonyl groups can form hydrogen bonds with water molecules, facilitating its dissolution. The solubility is, however, limited by the nonpolar hydrocarbon portion of the pyranone ring.

-

Ethanol and Methanol: Maltol exhibits good solubility in lower alcohols like ethanol and methanol. These solvents can effectively form hydrogen bonds with maltol, and their alkyl groups can interact favorably with the pyranone ring structure.

Polar Aprotic Solvents

Solvents like acetone and dimethyl sulfoxide (DMSO) are polar but lack acidic protons.

-

Acetone: Maltol is soluble in acetone. The polar carbonyl group of acetone can act as a hydrogen bond acceptor for maltol's hydroxyl group.

-

Dimethyl Sulfoxide (DMSO): DMSO is an excellent solvent for maltol due to its high polarity and ability to act as a strong hydrogen bond acceptor.

Nonpolar Solvents

In nonpolar solvents such as hexane and toluene, which lack the ability to form strong hydrogen bonds, the solubility of maltol is generally low. The polar functional groups of maltol have unfavorable interactions with the nonpolar solvent molecules.

Quantitative Solubility Data

The following table summarizes the solubility of maltol in various solvents at standard temperature and pressure (unless otherwise specified).

| Solvent | Chemical Formula | Solubility ( g/100 mL) | Temperature (°C) | Reference |

| Water | H₂O | ~1.2 | 25 | |

| Ethanol | C₂H₅OH | ~11 | 25 | |

| Chloroform | CHCl₃ | ~5.6 | 25 | |

| Diethyl Ether | (C₂H₅)₂O | Soluble | - | |

| Acetone | CH₃COCH₃ | Soluble | - | |

| Benzene | C₆H₆ | Slightly Soluble | - |

Note: "Soluble" and "Slightly Soluble" are qualitative descriptors from historical literature; quantitative data is preferred when available.

Experimental Determination of Maltol Solubility: A Step-by-Step Protocol

The shake-flask method is a standard and reliable technique for determining the solubility of a solid compound in a solvent.

Shake-Flask Method Workflow

A Technical Guide to the Discovery, Natural Occurrence, and Analysis of Pyrithione Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Core Compound - Pyrithione

While the term "pyranthione" may be encountered, the vast body of scientific literature and chemical discovery centers on the structurally related and commercially significant organosulfur compound, pyrithione . This guide will focus on pyrithione, scientifically known as 1-hydroxy-2(1H)-pyridinethione. It exists in a tautomeric equilibrium with its thiol form, 2-mercaptopyridine N-oxide, though it crystallizes in the thione form[1].

Pyrithione and its coordination complexes, most notably zinc pyrithione (ZPT), represent a class of compounds with potent antimicrobial and antifungal properties[2][3]. Initially developed through synthetic chemistry and modeled after naturally occurring antibiotics, pyrithione itself was later discovered to be a natural product[1][3][4]. This duality makes it a fascinating subject for researchers in natural products, medicinal chemistry, and drug development. This guide provides an in-depth exploration of its discovery, presence in nature, biological mechanisms, and the technical protocols for its study.

Part 1: The Genesis of Pyrithione: A Timeline of Discovery and Synthesis

The story of pyrithione is one of synthetic innovation preceding natural discovery. Its development was driven by the search for potent antimicrobial agents.

Early Synthesis and Commercialization

The first reported synthesis of pyrithione was accomplished in 1950 by E. Shaw and his colleagues[1][5]. However, its most famous derivative, zinc pyrithione, was developed and has been in use as an antibacterial and antifungal agent since the 1930s, though its specific preparation was not publicly disclosed until a British patent was issued in 1955[1][5].

The development of pyrithione was not arbitrary; it was rationally designed and modeled after aspergillic acid, a naturally occurring antibiotic with antimicrobial properties[3][4][6]. This bio-inspiration highlights a common paradigm in drug development where natural scaffolds inform synthetic efforts.

Core Synthetic Pathway

The most common laboratory and industrial synthesis of pyrithione starts with 2-chloropyridine, which is first oxidized to 2-chloropyridine N-oxide. This intermediate then undergoes a nucleophilic substitution reaction with a sulfur source, such as sodium hydrosulfide or sodium sulfide, to replace the chlorine atom and form the cyclic thiohydroxamic acid structure of pyrithione[1].

Caption: General synthetic workflow for Pyrithione and Zinc Pyrithione.

Part 2: Pyrithione in Nature

Long after its establishment as a synthetic antimicrobial, pyrithione was identified as a natural product, confirming its place in the biosphere.

Confirmed Natural Sources

The primary confirmed natural source of pyrithione is the Persian shallot, Allium stipitatum, an Asian species of onion[1]. Its disulfide dimer, dipyrithione (2,2'-dithiobis(pyridine-N-oxide)), has also been isolated from this plant[1]. Additionally, the natural products database LOTUS notes that pyrithione has been reported in the plant Marsypopetalum modestum[7].

The discovery of pyrithione in Allium species is significant, as this genus is renowned for its production of organosulfur compounds with known antimicrobial properties. This finding places pyrithione within a well-established class of natural defense compounds in plants.

| Compound | Natural Source | Family | Reference |

| Pyrithione | Allium stipitatum (Persian Shallot) | Amaryllidaceae | [1] |

| Dipyrithione | Allium stipitatum (Persian Shallot) | Amaryllidaceae | [1] |

| Pyrithione | Marsypopetalum modestum | Annonaceae | [7] |

| Aspergillic Acid | Aspergillus flavus (Fungus) | Aspergillaceae | [3][4] |

Table 1: Documented natural sources of pyrithione and its structural model, aspergillic acid.

Related Natural Compounds: Marine Pyrones

While structurally distinct from the pyridine-based core of pyrithione, marine environments are a rich source of pyrone-containing natural products with similar biological activities[8]. Marine fungi, such as Aspergillus niger, and bacteria, particularly actinomycetes, produce various α-pyrone and γ-pyrone derivatives that exhibit significant antibacterial and antifungal properties[8][9]. These compounds, while not the focus of this guide, represent a parallel evolutionary development of antimicrobial agents and are a fertile ground for drug discovery.

Part 3: Experimental Protocols: Isolation and Characterization

The isolation and characterization of pyrithione from natural sources rely on standard phytochemical techniques. The following protocol provides a logical, self-validating workflow for isolating pyrithione from plant material, such as Allium stipitatum.

Protocol: Isolation and Purification of Pyrithione from Allium stipitatum

Rationale: This protocol is designed to systematically extract and purify a moderately polar, UV-active compound like pyrithione from a complex plant matrix. The choice of solvents and chromatographic steps is based on maximizing yield while efficiently removing interfering substances like lipids and chlorophylls.

Step 1: Sample Preparation and Extraction

-

Obtain fresh bulbs of Allium stipitatum.

-

Wash, slice, and freeze-dry the plant material to preserve chemical integrity and prepare for efficient extraction.

-

Homogenize the dried material into a fine powder.

-

Perform exhaustive extraction using methanol (MeOH) at room temperature. Methanol is chosen for its ability to efficiently solvate a wide range of secondary metabolites, including pyrithione.

-

Concentrate the resulting crude extract under reduced pressure using a rotary evaporator.

Step 2: Solvent Partitioning

-

Resuspend the crude MeOH extract in a 9:1 mixture of MeOH:H₂O.

-

Perform liquid-liquid partitioning against an immiscible non-polar solvent like hexane.

-

Causality: This step is crucial for removing highly non-polar constituents such as fats, oils, and waxes, which can interfere with subsequent chromatographic separation. The desired pyrithione will remain in the more polar hydroalcoholic phase.

-

Collect the hydroalcoholic phase and concentrate it in vacuo.

Step 3: Solid-Phase Extraction (SPE) / Column Chromatography

-

Resuspend the partitioned extract in a minimal amount of the initial mobile phase.

-

Load the extract onto a silica gel or C18 reversed-phase column.

-

Elute the column using a gradient solvent system. For reversed-phase C18, a gradient of water to acetonitrile or methanol is appropriate. For silica, a gradient from a non-polar solvent (e.g., hexane/ethyl acetate) to a more polar one would be used.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) or UV-Vis spectroscopy, looking for the characteristic UV absorbance of pyrithione.

Step 4: High-Performance Liquid Chromatography (HPLC) Purification

-

Pool the fractions containing the compound of interest.

-

Perform final purification using semi-preparative reversed-phase HPLC.

-

Causality: HPLC provides the high resolution necessary to isolate the target compound to a high degree of purity, which is essential for accurate structural characterization and bioassays.

Step 5: Structural Elucidation

-

Mass Spectrometry (MS): Determine the molecular weight and elemental formula of the isolated compound using High-Resolution Mass Spectrometry (HRMS).

-

Nuclear Magnetic Resonance (NMR): Elucidate the precise chemical structure, including proton and carbon environments and their connectivity, using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.

-

Infrared (IR) Spectroscopy: Confirm the presence of key functional groups, such as the N-oxide and C=S (thione) bonds.

Caption: Experimental workflow for the isolation of Pyrithione.

Part 4: Biological Activity and Mechanism of Action

The primary reason for the extensive use of pyrithione compounds is their broad-spectrum antimicrobial activity[3]. Zinc pyrithione, in particular, is a fungistatic and bacteriostatic agent used to treat dandruff and seborrhoeic dermatitis, which are often caused by Malassezia yeasts[5][7][10].

A Sophisticated Two-Pronged Attack

Decades of research have revealed that ZPT's antifungal mechanism is more complex than simple membrane disruption.

-

Membrane Transport Disruption: Early studies suggested that pyrithione inhibits membrane transport processes by acting as a proton pump inhibitor, disrupting the electrochemical gradients essential for cellular function[2][11].

-

Copper-Mediated Toxicity: More recent and detailed studies have uncovered a more elegant mechanism. Pyrithione acts as an ionophore, shuttling copper into the fungal cell. This influx of copper leads to the damage and inactivation of critical iron-sulfur (Fe-S) cluster proteins, which are essential for fungal metabolism and growth[10][12]. This is a novel mechanism where a metal-ligand complex (ZPT) inhibits growth by increasing the intracellular concentration of a different metal (copper)[12].

Caption: Mechanism of action for Zinc Pyrithione against fungal cells.

Conclusion

Pyrithione stands as a premier example of a bioactive compound that bridges synthetic chemistry and natural products research. Initially a product of rational drug design, its subsequent discovery in the plant kingdom validates its role as a potent antimicrobial agent. Its unique, copper-dependent mechanism of action continues to make it a subject of scientific interest. For professionals in drug development, pyrithione's journey from laboratory synthesis to a globally used topical therapeutic, now with a confirmed natural origin, provides a compelling case study in the discovery and application of antimicrobial compounds.

References

-

Shaw, E., Bernstein, J., Losee, K., & Lott, W. A. (1950). Analogs of Aspergillic Acid. IV. Substituted 2-Bromopyridine-N-oxides and Their Conversion to Cyclic Thiohydroxamic Acids. Journal of the American Chemical Society, 72(10), 4362–4364. [Link]

-

American Chemical Society. (2014). Zinc pyrithione. Molecule of the Week. [Link]

-

Wikipedia. (n.d.). Pyrithione. [Link]

-

Wikipedia. (n.d.). Zinc pyrithione. [Link]

-

Baranowska-Łączkowska, A., et al. (2015). Synthesis and Crystal Structure of A Pyrithione Derivative. Molecules, 20(6), 10784-10795. [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrithione. PubChem Compound Summary for CID 1570. [Link]

-

DermaHarmony. (n.d.). All about pyrithione zinc. [Link]

-

Surfachem. (2021). Zinc Pyrithione | Alternatives. [Link]

-

Cosmetics Business. (2014). Natural solution for dandruff. [Link]

- U.S. Patent No. 2,809,971. (1957). Synthesis of polyvalent pyrithione salts.

-

Maruoka, S., et al. (2011). Toxicity of Metal Pyrithione Photodegradation Products to Marine Organisms. Environmental Toxicology and Chemistry, 30(5), 1165-1172. [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrithione Zinc. PubChem Compound Summary for CID 26041. [Link]

-

D'Souza, B., et al. (2019). Pyrone-derived Marine Natural Products: A review on Isolation, Bio-activities and Synthesis. DRS@nio. [Link]

-

Bulk Naturals. (2025). Zinc Power: How Zinc Pyrithione and Zinc Oxide Tackle Dandruff From Every Angle. [Link]

-

Osborne, D. W., & Marks, B. D. (2001). Zinc pyrithione in alcohol-based products for skin antisepsis: Persistence of antimicrobial effects. American Journal of Infection Control, 29(4), 253-260. [Link]

-

International Journal of Innovative Research in Computer and Communication Engineering. (2023). Zinc Pyrithione a Comprehensive Review of Antimicrobial Agent for Personal Care and Industrial Application. [Link]

-

Li, G., et al. (2018). Three new α-pyrone derivatives from the plant endophytic fungus Penicillium ochrochloronthe and their antibacterial, antifungal, and cytotoxic activities. Natural Product Research, 33(16), 2369-2376. [Link]

-

Byrdie. (2023). Zinc Pyrithione Is a Key Ingredient for Fighting Dandruff—Here's How It Works. [Link]

-

Schwartz, J. R., et al. (2013). Zinc Pyrithione: A Topical Antimicrobial With Complex Pharmaceutics. Journal of Drugs in Dermatology, 12(2), 140-144. [Link]

-

Schwartz, J. R., et al. (2013). Zinc Pyrithione: A Topical Antimicrobial With Complex Pharmaceutics. PubMed. [Link]

-

Reeder, N. L., et al. (2011). Zinc Pyrithione Inhibits Yeast Growth through Copper Influx and Inactivation of Iron-Sulfur Proteins. Antimicrobial Agents and Chemotherapy, 55(12), 5753-5760. [Link]

Sources

- 1. Pyrithione - Wikipedia [en.wikipedia.org]

- 2. ijirct.org [ijirct.org]

- 3. Zinc Pyrithione: A Topical Antimicrobial With Complex Pharmaceutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zinc Pyrithione: A Topical Antimicrobial With Complex Pharmaceutics - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 5. acs.org [acs.org]

- 6. Pyrithione Zinc | C10H8N2O2S2Zn | CID 26041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrithione | C5H5NOS | CID 1570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Making sure you're not a bot! [drs.nio.res.in]

- 9. Three new α-pyrone derivatives from the plant endophytic fungus Penicillium ochrochloronthe and their antibacterial, antifungal, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Zinc pyrithione - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Zinc Pyrithione Inhibits Yeast Growth through Copper Influx and Inactivation of Iron-Sulfur Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical Calculations on the Electronic Structure of Thiomaltol for Drug Development Applications

Introduction

Thiomaltol (3-hydroxy-2-methyl-4-pyranthione) is a sulfur-containing heterocyclic compound and a close analog of maltol, a naturally occurring organic compound. The substitution of a carbonyl oxygen with sulfur significantly alters the molecule's electronic properties and coordination chemistry. This modification enhances the stability and cytotoxicity of its metal complexes, making thiomaltol a ligand of considerable interest in the field of medicinal inorganic chemistry and drug development.[1] Specifically, thiomaltol-based organometallic complexes, including those with ruthenium, osmium, rhodium, and iridium, have shown promise as anticancer agents, in some cases acting as inhibitors of enzymes like topoisomerase IIα.[2][3]

Understanding the electronic structure of thiomaltol is paramount to rationally designing more effective metallodrugs. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens through which we can investigate the molecule's reactivity, bonding characteristics, and spectroscopic properties.[4][5][6] This guide offers a comprehensive overview of the computational workflows used to elucidate the electronic structure of thiomaltol, providing researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical protocols for such an investigation.

Part I: Foundational Principles of Theoretical Calculations

Chapter 1: The "Why" - Rationale for Computational Analysis

While experimental techniques are indispensable, they often provide ensemble-averaged data and may not fully capture the nuanced electronic behavior of a molecule like thiomaltol. Computational chemistry offers a complementary approach, allowing for the detailed exploration of:

-

Reactivity and Drug-Target Interactions: By calculating properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), we can predict how thiomaltol will interact with biological targets.[7][8][9] The HOMO-LUMO gap is a key indicator of chemical reactivity, while the MEP map reveals sites susceptible to electrophilic or nucleophilic attack.[10]

-

Metal-Ligand Bonding: The efficacy of thiomaltol-based drugs is heavily dependent on the nature of the bond between the thiomaltol ligand and the metal center.[11] Theoretical calculations can quantify the strength and nature of this bond, providing insights into the stability and reactivity of the resulting complex.

-

Spectroscopic Characterization: Computational methods can predict spectroscopic properties, such as UV-Vis and IR spectra, which can be used to validate experimental findings and aid in the characterization of new compounds.[12][13]

Chapter 2: The "How" - Selecting the Right Computational Tools

The accuracy of theoretical calculations is contingent upon the chosen methodology. For a molecule like thiomaltol, a balance between computational cost and accuracy is crucial.

-

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for systems of this size.[14] It offers a good compromise between accuracy and computational expense by approximating the many-electron wavefunction using the electron density.[5]

-